molecular formula C7H7FO B1295812 2-Fluoro-5-methylphenol CAS No. 63762-79-8

2-Fluoro-5-methylphenol

Cat. No. B1295812
CAS RN: 63762-79-8
M. Wt: 126.13 g/mol
InChI Key: XEHPMVZYZDQLDN-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylphenol is a fluorinated aromatic compound . It has a linear formula of FC6H3(CH3)OH and a molecular weight of 126.13 . It is also known by the synonym 6-Fluoro-m-cresol .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-methylphenol is represented by the SMILES string Cc1ccc(F)c(O)c1 . The InChI key for this compound is XEHPMVZYZDQLDN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-5-methylphenol has a refractive index of 1.511 (lit.) and a density of 1.155 g/mL at 25 °C (lit.) . It has a boiling point of 173 °C (lit.) .

Scientific Research Applications

Metabonomic Assessment in Earthworms

  • Application : Identification of novel biomarkers for xenobiotic toxicity.
  • Details : Using high-resolution 1H NMR spectroscopy, earthworms were exposed to xenobiotics, including a derivative of 2-Fluoro-5-methylphenol. This led to the discovery of specific biochemical changes, hinting at its utility in environmental toxicity studies (Bundy et al., 2002).

NMR Spectroscopy in DNA Research

  • Application : Studying B/Z-DNA transition.
  • Details : A derivative of 2-Fluoro-5-methylphenol, 5-Fluoro-2′-deoxycytidine, was used to probe B/Z-DNA transition using 19F NMR spectroscopy. This illustrates its use in understanding DNA structure and dynamics (Solodinin et al., 2019).

Radioligand Synthesis for Brain Imaging

  • Application : Potential in brain imaging.
  • Details : Synthesis of a compound related to 2-Fluoro-5-methylphenol was explored for its potential as a radioligand for GABA receptors in the brain. This highlights its relevance in neuroimaging and neuropharmacology (Vos & Slegers, 1994).

Development of Prodrugs for Cancer Therapy

  • Application : Hepatocellular carcinoma treatment.
  • Details : A study focused on developing a prodrug of a derivative of 2-Fluoro-5-methylphenol for treating hepatocellular carcinoma. This research demonstrates its potential in targeted cancer therapy (Peng et al., 2016).

Fluorinated Derivatives in Intracellular pH Measurement

  • Application : Intracellular pH sensing.
  • Details : Fluorinated analogs of 2-Fluoro-5-methylphenol were synthesized for pH sensitive probes, indicating their importance in biological and biochemical analysis (Rhee et al., 1995).

Oligonucleotide Synthesis in Genetic Research

  • Application : DNA methylation studies.
  • Details : The use of 2'-deoxyoligonucleotides containing a derivative of 2-Fluoro-5-methylphenol facilitates the study of DNA cytosine methylation, contributing to genetic and epigenetic research (Schmidt et al., 1992).

Safety And Hazards

This compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

2-fluoro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHPMVZYZDQLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213205
Record name Phenol, 2-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methylphenol

CAS RN

63762-79-8
Record name Phenol, 2-fluoro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUORO-5-METHYLPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 500 ml. flask were added 200 grams of pyridine hydrochloride. The flask was fitted with a magnetic stirrer, a reflux condenser, and a nitrogen bubbler. The pyridine salt was heated to about 180° C. to remove any moisture. The salt then was allowed to cool somewhat, and 34 grams (0.243 mole) of the fluorotoluene compound were added. The mixture was heated to 220° C. and maintained there for about 3 hours. The mixture then was cooled, and a large volume of water was added. The reaction mixture then was extracted with several portions of methylene chloride. The methylene chloride extracts were combined, and the solvent was removed in vacuo to obtain a pale yellow product which by nmr analysis indicated the presence of about 5 percent of starting material. The product then was taken up in an excess of 1M sodium hydroxide. The solution was extracted with methylene chloride, and the aqueous layer then was acidified with hydrochloric acid. The acidified portion was extracted with methylene chloride. Evaporation of the methylene chloride extract and distillation of the residue gave 26.6 grams of 2-fluoro-5-methylphenol, b.p.30 86°-93° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methylphenol
Reactant of Route 2
2-Fluoro-5-methylphenol
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2-Fluoro-5-methylphenol
Reactant of Route 4
2-Fluoro-5-methylphenol
Reactant of Route 5
2-Fluoro-5-methylphenol
Reactant of Route 6
2-Fluoro-5-methylphenol

Citations

For This Compound
19
Citations
S Misaki - Journal of Fluorine Chemistry, 1981 - Elsevier
A study has been made of the reaction of phenol with elemental fluorine using a variety of solvents and reaction temperatures. Yields of o- and p-fluorophenol were obtained as high as …
Number of citations: 54 www.sciencedirect.com
Y Matsui, H Sugawara, S Tsuji, T Itani… - Advances in Resist …, 2006 - spiedigitallibrary.org
… Fluorinated aromatic compounds of 2-fluoro-5-methylphenol, 4-fluoro-2-methylphenol, 2-hydroxybenzotrifluoride, 3-hydroxybenzotrifluoride, and 4-hydroxybenzotrifluoride were …
Number of citations: 5 www.spiedigitallibrary.org
B Xiong, S Xu, W Xu, Y Liu, L Zhang… - Organic Chemistry …, 2022 - pubs.rsc.org
… Delightfully, special phenols such as 2-fluoro-5-methylphenol (5s) and 5-bromo-2-methoxyphenol (5t) were proved to be good substrates for this transformation, giving the expected 1,6-…
Number of citations: 6 pubs.rsc.org
SS Itani - Proc. of SPIE Vol - spiedigitallibrary.org
… Fluorinated aromatic compounds of 2-fluoro-5-methylphenol, 4-fluoro-2-methylphenol, 2-hydroxybenzotrifluoride, 3-hydroxybenzotrifluoride, and 4-hydroxybenzotrifluoride were …
Number of citations: 0 www.spiedigitallibrary.org
S Singh, DD DesMarteau, SS Zuberi… - Journal of the …, 1987 - ACS Publications
Nuclear-fluorinated aromatic compounds were first synthesized in the 1870’s by the use of aromaticdiazo compounds. 1 This methodology continues tobe the most widely used today for …
Number of citations: 185 pubs.acs.org
O Paleta, A Pelter, J Kebrle, Z Duda, J Hajduch - Tetrahedron, 2000 - Elsevier
… Procedure E (as for 19); 2-fluoro-5-methylphenol (164 mg, 1.28 mmol), sodium hydride (33.5 mg, 1.52 mmol), 2 (207 mg, 1.1 mmol). Chromatography (see 19; dichloromethane/…
Number of citations: 13 www.sciencedirect.com
DR Boyd, ND Sharma, JF Malone… - Organic & …, 2012 - pubs.rsc.org
Biotransformation of 3-substituted and 2,5-disubstituted phenols, using whole cells of P. putida UV4, yielded cyclohexenone cis-diols as single enantiomers; their structures and …
Number of citations: 12 pubs.rsc.org
MC Pirrung, K Park, LN Tumey - Journal of Combinatorial …, 2002 - ACS Publications
… This compound was obtained as a pale-brown oil (81%) from 1-fluoro-2-methoxy-4-methylbenzene (which was prepared by the methylation of 2-fluoro-5-methylphenol (CH 3 I, K 2 CO 3 …
Number of citations: 35 pubs.acs.org
C Gnerre, M Catto, F Leonetti, P Weber… - Journal of medicinal …, 2000 - ACS Publications
… 2-Fluoro-5-methylphenol was treated with benzoyl chloride in the same conditions as for compound 23 (see above). The resulting 3-benzoyloxy-4-fluorotoluene (nearly quantitative yield…
Number of citations: 311 pubs.acs.org
R Bouley, HV Waldschmidt, MC Cato, A Cannavo… - Molecular …, 2017 - ASPET
… Intermediate 7b was synthesized from commercially available 2-fluoro-5-methylphenol 1. Nitration of compound 1 proceeded first through the nitroso via sulfuric acid and sodium nitrite, …
Number of citations: 24 molpharm.aspetjournals.org

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